(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a benzo[d]oxazole heterocyclic ring system. This bicyclic structure consists of fused benzene and oxazole rings, with an oxo group at the 2-position of the oxazole moiety. The compound is presented as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-3H-1,3-benzoxazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4.ClH/c11-6(9(13)14)3-5-1-2-8-7(4-5)12-10(15)16-8;/h1-2,4,6H,3,11H2,(H,12,15)(H,13,14);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDJGWUEUUVMGK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(C(=O)O)N)NC(=O)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C[C@@H](C(=O)O)N)NC(=O)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or ester under acidic or basic conditions.
Amino Acid Coupling: The benzo[d]oxazole intermediate is then coupled with an amino acid derivative, such as (S)-alanine, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or further functionalization.
Reduction: Reduction of the oxazole ring can yield dihydro or tetrahydro derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1. Metabotropic Glutamate Receptor Modulation
Research has indicated that compounds related to (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders such as schizophrenia and anxiety . The modulation of mGluRs by this compound may lead to the development of novel therapeutic agents that can enhance or inhibit receptor activity, providing a targeted approach to treatment.
1.2. Antioxidant Activity
The compound has demonstrated promising antioxidant properties, which are essential for protecting cells from oxidative stress. Studies using the DPPH radical scavenging method have shown that derivatives of this compound exhibit significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid . This property makes it a candidate for formulations aimed at reducing oxidative damage in various diseases.
Chemical Synthesis and Derivatives
The synthesis of (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride involves several steps that can be optimized for yield and purity. The compound can also serve as a precursor for the synthesis of more complex derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Biochemical Research Applications
3.1. Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes, making it a valuable tool for elucidating biochemical pathways and developing inhibitors for therapeutic purposes .
3.2. Drug Design and Development
Due to its structural characteristics, this compound serves as a scaffold for designing new drugs targeting specific receptors or enzymes involved in disease processes. Its ability to modify biological activity through structural variations provides a versatile platform for medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The amino acid component facilitates its incorporation into peptides or proteins, potentially altering their function or stability.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with related molecules:
Key Observations:
- In contrast, the benzo[d][1,3]dioxolane ring (CAS 77141-01-6) lacks aromaticity, reducing electronic conjugation .
- Substituent Effects : The hexyl chain in CAS 334887-48-8 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Backbone Variation: The acetic acid derivative (CAS 60573-88-8) has a shorter carbon chain, likely reducing steric hindrance compared to propanoic acid analogs .
Toxicity Profiles
Toxicity data highlight critical differences in safety profiles:
Key Observations:
Biological Activity
(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 256.69 g/mol. The compound features an amino acid structure with a benzo[d]oxazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.69 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in water |
| pH | 4.5 - 6.5 |
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly the glutamatergic system. It has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
Key Mechanisms:
- Glutamate Receptor Modulation : The compound acts as an agonist at specific subtypes of glutamate receptors, enhancing synaptic transmission.
- Neuroprotective Effects : By modulating excitatory neurotransmission, it may exert neuroprotective effects against excitotoxicity.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal death in vitro under glutamate-induced excitotoxic conditions.
Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) indicating effective antimicrobial activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal death | Journal of Neurochemistry |
| Antimicrobial | Effective against bacteria | Antimicrobial Agents |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling (S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride in laboratory settings?
- Answer : Adhere to GHS Category 3 acute toxicity guidelines (oral, dermal, inhalation). Use PPE including nitrile gloves, safety goggles, and lab coats. Store in a locked, dry, ventilated area to prevent moisture absorption. In case of exposure, rinse skin with soap/water and seek immediate medical attention with SDS documentation .
Q. What synthetic routes are validated for producing this compound, and what are critical reaction conditions?
- Answer : Key steps include (a) refluxing intermediates in ethanol (80–88% yield), (b) reductive amination using NaBH₃CN in methanol (0°C to room temperature, 85–90% yield), and (c) acid hydrolysis with concentrated HCl under reflux to finalize the hydrochloride salt formation. Optimize stoichiometry and temperature to minimize by-products .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Answer : Employ LC-MS with deuterated internal standards (e.g., AOZ-d4 or SEM-¹³C¹⁵N₂) for quantification. Validate stereochemistry via ¹H/¹³C NMR and assess purity using HPLC (C18 column, 0.1% TFA mobile phase) .
Advanced Research Questions
Q. What are the stability challenges of this compound under varying experimental conditions?
- Answer : Stable under recommended storage (dry, 2–8°C) but degrades in aqueous solutions at pH >7.0. Monitor via accelerated stability studies (40°C/75% RH) and track decomposition by TLC or LC-MS. Avoid prolonged light exposure .
Q. How does the benzo[d]oxazole moiety influence the compound's pharmacological potential?
- Answer : The heterocyclic core enhances binding to biomolecular targets (e.g., enzymes, receptors) via π-π stacking and hydrogen bonding. Compare structure-activity relationships (SAR) with analogs lacking the oxazole ring to assess bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Standardize assay conditions (e.g., cell lines, incubation times). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanism .
Methodological Considerations
- Synthetic Optimization : For large-scale synthesis, prioritize step (b) (NaBH₃CN-mediated reduction) due to its high yield and scalability. Use inert atmospheres to prevent oxidation of intermediates .
- Analytical Pitfalls : Avoid overreliance on single spectroscopic methods; combine NMR, HRMS, and X-ray crystallography (if crystals form) to resolve ambiguities in stereochemical assignments .
- Data Reproducibility : Document batch-specific impurities (e.g., residual solvents) using GC-MS and adjust purification protocols (e.g., recrystallization solvents) accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
